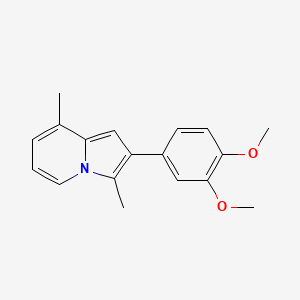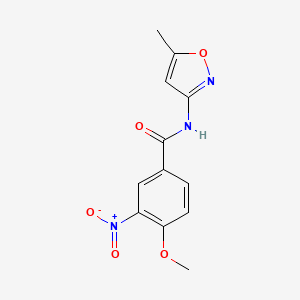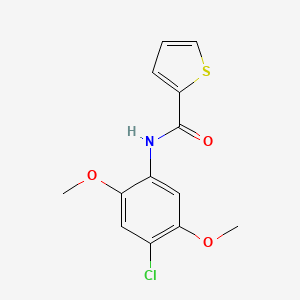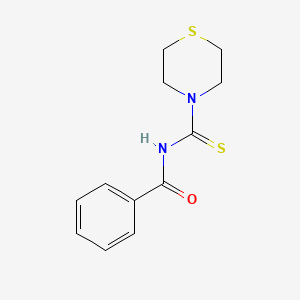
2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine often involves condensation reactions and specific modifications to achieve the desired molecular structure. For instance, compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate are synthesized through condensation reactions characterized by FT-IR, 1H NMR, UV–Vis, and DART Mass spectroscopy (Singh et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds like 2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine typically involves X-ray diffraction and computational methods. For instance, compounds such as 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines have been analyzed using single crystal X-ray diffraction, confirming the molecular structure (Golla et al., 2020).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are often complex and involve interactions such as hydrogen bonding and resonance-assisted bonding. The study of these compounds involves exploring their electrophilic characteristics and reactivity at specific sites within the molecule (Ünver et al., 2011).
Physical Properties Analysis
The physical properties of compounds in this category can include their thermodynamic parameters, vibrational analyses, and dimer formation tendencies. Studies often focus on the topological parameters of electron density and the total electron energy density at bond critical points (Singh et al., 2013).
Chemical Properties Analysis
Chemical properties analysis of such compounds includes understanding their photophysical and electrochemical properties. This involves studying the intramolecular charge transfer, UV-Visible spectra, and emission bands, as well as electrochemical properties like oxidation and reduction peaks (Golla et al., 2020).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,8-dimethylindolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-6-5-9-19-13(2)15(11-16(12)19)14-7-8-17(20-3)18(10-14)21-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIIGZZLBSSETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=C2C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3,8-dimethylindolizine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5631570.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631576.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)
![4-(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B5631590.png)

![N-ethyl-5-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631599.png)
![4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5631609.png)
![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5631614.png)




![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5631655.png)